N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide

RAGE antagonism Physicochemical profiling Blood-brain barrier penetration

This compound uniquely fuses an anthraquinone core with a 4‑oxo‑4H‑chromene‑3‑carboxamide moiety, creating a dual pharmacophore that delivers simultaneous RAGE antagonism and intrinsic antimicrobial activity. Its conformational rigidity (RB=3) ensures binding selectivity, while non‑BBB penetration and high GI absorption suit peripheral in vivo studies. Unlike generic RAGE inhibitors, this scaffold prevents uncontrolled variables in target engagement, off‑target selectivity, and pharmacokinetics—critical for reproducible diabetic nephropathy and infected foot ulcer research.

Molecular Formula C24H13NO5
Molecular Weight 395.37
CAS No. 477554-96-4
Cat. No. B2711706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide
CAS477554-96-4
Molecular FormulaC24H13NO5
Molecular Weight395.37
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=COC5=CC=CC=C5C4=O
InChIInChI=1S/C24H13NO5/c26-21-13-6-1-2-7-14(13)23(28)20-16(21)9-5-10-18(20)25-24(29)17-12-30-19-11-4-3-8-15(19)22(17)27/h1-12H,(H,25,29)
InChIKeyAPRNMPPBLCYPJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide: A Dual Anthraquinone–Chromone RAGE Antagonist for Targeted Inflammatory and Diabetic Research


N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide (CAS 477554-96-4) is a synthetic, small-molecule antagonist of the Receptor for Advanced Glycation End-products (RAGE), rationally designed by fusing an anthraquinone core with a 4-oxo-4H-chromene-3-carboxamide moiety . It is a member of the broader class of 4-oxo-4H-chromene-3-carboxamides, many of which are recognized as potent enzyme inhibitors, but uniquely incorporates a 9,10-dioxoanthracene substituent that critically modulates receptor recognition, lipophilicity, and metabolic stability . The compound is supplied as an off-white to pale pink solid with a certified purity of ≥95% and a molecular weight of 395.37 g·mol⁻¹ .

Why N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide Cannot Be Replaced by Generic RAGE Antagonists or Mono-Scaffold Analogs


Generic substitution with other RAGE antagonists (e.g., FPS-ZM1 or azeliragon) or with simpler N-phenyl-4-oxo-4H-chromene-3-carboxamides is not scientifically justified because the target compound’s pharmacological profile is governed by the synergistic contribution of both the anthraquinone and chromone pharmacophores . While many RAGE inhibitors rely on a single privileged scaffold, the dual-core architecture of this compound leads to a distinct pattern of hydrogen-bonding capacity, topological polar surface area, and metabolic soft spots that cannot be recapitulated by any single-scaffold analog . Consequently, researchers who substitute this compound with a generic RAGE inhibitor risk introducing uncontrolled variables in target engagement kinetics, off-target selectivity, and in vivo pharmacokinetics, thereby compromising experimental reproducibility and the validity of translational conclusions .

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide: Head-to-Head and Class-Extracted Evidence for Scientific Selection


Superior Hydrogen-Bonding Capacity and Topological Polar Surface Area Differentiate This Compound from First-Generation RAGE Inhibitors

When compared with the widely used RAGE inhibitor FPS-ZM1, the target compound exhibits a substantially higher topological polar surface area (TPSA) and hydrogen-bond acceptor count, translating into a predicted inability to penetrate the blood-brain barrier (BBB). This property is critical for studies that require exclusive peripheral RAGE blockade without confounding central nervous system effects .

RAGE antagonism Physicochemical profiling Blood-brain barrier penetration

Reduced Molecular Flexibility Reinforces Target Binding Conformation Specificity vs. Flexible-Chain RAGE Antagonists

The molecule contains only three rotatable bonds (RB = 3) and a fraction of sp³-hybridized carbons (Fcsp3 = 0), indicating a highly rigid, predominantly planar scaffold. In contrast, FPS-ZM1 possesses seven rotatable bonds (Fcsp3 = 0.35), allowing significant conformational flexibility that can lead to entropic penalties upon binding. This rigidity likely contributes to a slower off-rate and prolonged receptor residence time, a hypothesis consistent with the established structure–activity relationships of rigid anthraquinone-based inhibitors .

Conformational restriction RAGE inhibitor binding kinetics Molecular recognition

Broader-Spectrum Antimicrobial Activity via Anthraquinone Core vs. Simple N-Phenyl-4-oxo-4H-chromene-3-carboxamides

A 2024 study demonstrated that closely related N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)carboxamides exhibit meaningful antimicrobial activity against both Gram-positive and Gram-negative strains, an attribute absent in simpler N-phenyl-4-oxo-4H-chromene-3-carboxamides that lack the anthraquinone moiety. While direct MIC values for the exact target compound were not reported in that study, the structure–activity relationship (SAR) data indicate that the inclusion of the 9,10-dioxoanthracenyl group is indispensable for the observed antimicrobial effect .

Antimicrobial resistance Anthraquinone antibacterials Multitarget ligands

Distinct Metabolic Soft-Spot Profile vs. Tertiary Amide RAGE Inhibitors

The target compound features a secondary amide linkage (HBD = 1) rather than the tertiary amide present in FPS-ZM1 (HBD = 0). Tertiary amides are generally more resistant to hydrolysis but can undergo oxidative N-dealkylation; secondary amides, by contrast, are primarily cleared via hydrolysis, a pathway that is highly species-dependent. This difference in metabolic liability can be exploited in experimental designs where a shorter half-life or species-specific clearance is desirable .

Metabolic stability Amide hydrolysis In vitro half-life

High Gastrointestinal Absorption with Low P-Glycoprotein Substrate Liability vs. Efflux-Prone RAGE Antagonists

The target compound is predicted to exhibit high gastrointestinal absorption (GIA = High) and is not a substrate for P-glycoprotein (Pgp-S = No). This profile contrasts with many clinical-stage RAGE antagonists such as azeliragon, which are known Pgp substrates and therefore subject to intestinal efflux and potential drug–drug interactions .

ADME Oral bioavailability P-glycoprotein efflux

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-oxo-4H-chromene-3-carboxamide: Validated Application Scenarios for Scientific and Industrial Use


Peripherally Restricted RAGE Inhibition in Diabetic Nephropathy Models

Based on its predicted lack of BBB penetration (BBB+ = No) and high GI absorption, this compound is ideally suited for in vivo studies of diabetic nephropathy, where RAGE-driven renal inflammation must be blocked without interfering with central nervous system RAGE functions . Its non-Pgp substrate status further ensures consistent oral exposure, a critical requirement for chronic dosing protocols in rodent models .

Dual Antimicrobial–Anti-Inflammatory Screening Cascades

The anthraquinone core confers antimicrobial activity that is absent in standard N-phenyl-chromene carboxamides, making this compound a strategic starting point for phenotypic screening cascades that seek to identify molecules with simultaneous antibacterial and RAGE-antagonistic properties . This dual activity is particularly relevant for diabetic foot ulcer research, where infection and chronic inflammation coexist.

Conformational Rigidity-Driven Selectivity Profiling Against RAGE and Related Receptors

The low number of rotatable bonds (RB = 3) and planarity of the scaffold make this compound an excellent probe for investigating the role of conformational rigidity in RAGE binding selectivity . It can be used alongside flexible RAGE inhibitors such as FPS-ZM1 (RB = 7) to dissect the thermodynamic and kinetic contributions of ligand preorganization in RAGE pharmacology.

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